- Process for preparation of ebastine from 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy piperidin-1-yl)butan-1-one and diphenylmethanol., World Intellectual Property Organization, , ,

Cas no 97928-18-2 (1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine)

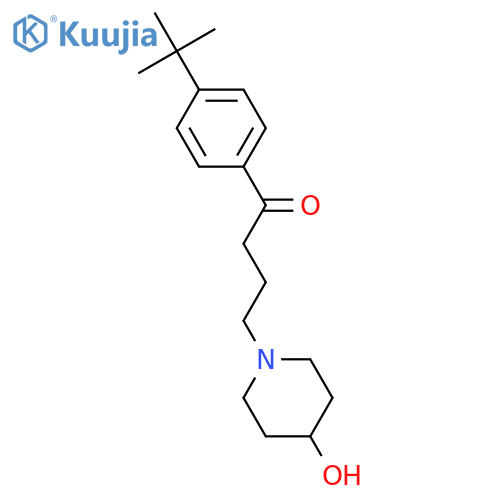

97928-18-2 structure

商品名:1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine 化学的及び物理的性質

名前と識別子

-

- 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one

- 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine

- 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one

- 1-Butanone,1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxy-1-piperidinyl)-

- 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one

- 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxy-1-piperidinyl)-1-butanone (ACI)

- 1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one

- Ebastine impurity D, European Pharmacopoeia (EP) Reference Standard

- AC-26761

- 97928-18-2

- 1-Butanone, 1-(4-(1,1-dimethylethyl)phenyl)-4-(4-hydroxy-1-piperidinyl)-

- 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine, AldrichCPR

- DTXSID70604271

- UNII-ZGA75UV2KC

- 1-(3-(4-tert-butylbenzoyl)propyl)-4-hydroxypiperidine

- AKOS015950926

- ZGA75UV2KC

- SCHEMBL4350904

- Ebastine Imp. D (EP); 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one; Ebastine Related Compound D; Ebastine Impurity D

- 1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine

-

- MDL: MFCD09753739

- インチ: 1S/C19H29NO2/c1-19(2,3)16-8-6-15(7-9-16)18(22)5-4-12-20-13-10-17(21)11-14-20/h6-9,17,21H,4-5,10-14H2,1-3H3

- InChIKey: HUFTWIJFTZKVMR-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCN1CCC(O)CC1)C1C=CC(C(C)(C)C)=CC=1

計算された属性

- せいみつぶんしりょう: 303.22000

- どういたいしつりょう: 303.22

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 40.5A^2

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.042

- ゆうかいてん: 70-73°C

- ふってん: 450.832 °C at 760 mmHg

- フラッシュポイント: 226.455 °C

- PSA: 40.54000

- LogP: 3.34160

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:Store at recommended temperature

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B690390-1g |

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine |

97928-18-2 | 1g |

$ 108.00 | 2023-09-08 | ||

| TRC | B690390-2g |

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine |

97928-18-2 | 2g |

$ 198.00 | 2023-04-18 | ||

| Alichem | A129007010-1g |

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |

97928-18-2 | 95% | 1g |

$155.00 | 2023-08-31 | |

| Chemenu | CM181098-1g |

1-(4-(tert-butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |

97928-18-2 | 95% | 1g |

$*** | 2023-04-20 | |

| Alichem | A129007010-5g |

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |

97928-18-2 | 95% | 5g |

$461.34 | 2023-08-31 | |

| A2B Chem LLC | AC93434-250mg |

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |

97928-18-2 | 99%;RG | 250mg |

$79.00 | 2024-07-18 | |

| A2B Chem LLC | AC93434-100mg |

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |

97928-18-2 | 99%;RG | 100mg |

$56.00 | 2024-07-18 | |

| A2B Chem LLC | AC93434-1g |

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one |

97928-18-2 | 99%;RG | 1g |

$223.00 | 2024-07-18 | |

| TRC | B690390-10g |

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine |

97928-18-2 | 10g |

$ 917.00 | 2023-04-18 | ||

| TRC | B690390-500mg |

1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine |

97928-18-2 | 500mg |

$ 80.00 | 2023-09-08 |

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 6 - 8 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Methyl isobutyl ketone ; 6 - 8 h, reflux

リファレンス

- Process of preparing Ebastine, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Potassium iodide Solvents: Acetone ; overnight, 70 °C

リファレンス

- Synthesis of [2H5]-ebastine fumarate and [2H5]-hydroxyebastine, Journal of Labelled Compounds and Radiopharmaceuticals, 2011, 54(7), 352-356

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 6 - 8 h, reflux

リファレンス

- Ebastine, non-micronized ebastine particle and pharmaceutical compositions comprising ebastine, Germany, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate Catalysts: Potassium iodide Solvents: Toluene ; 10 h, reflux

リファレンス

- Preparation method of high-purity Ebastine using 1-(4-tert-butylphenyl)-4-chloro-1-butanone, China, , ,

合成方法 6

合成方法 7

はんのうじょうけん

リファレンス

- Preparation of alkylpiperazines and analogs as histamine H1-receptor antagonists, United States, , ,

合成方法 8

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Raw materials

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine Preparation Products

1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

97928-18-2 (1-3-(4-tert-Butylbenzoyl)propyl-4-hydroxypiperidine) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量